Colistin Sulfate

Description

See also: Colistin (has active moiety) ... View More ...

Propriétés

Key on ui mechanism of action |

Colistin is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistin is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes. POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/ PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/ Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides. |

|---|---|

Numéro CAS |

1264-72-8 |

Formule moléculaire |

C105H206N32O32S2 |

Poids moléculaire |

2493.1 g/mol |

Nom IUPAC |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxybutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxybutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |

InChI |

InChI=1S/C53H102N16O12.C52H100N16O12.2H2O4S/c1-9-31(6)12-10-11-13-43(72)61-35(15-21-55)46(74)68-42(32(7)70)28-60-34(14-20-54)45(73)65-39-19-25-59-53(81)44(33(8)71)69-50(78)38(18-24-58)63-47(75)36(16-22-56)64-51(79)40(26-29(2)3)67-52(80)41(27-30(4)5)66-48(76)37(17-23-57)62-49(39)77;1-28(2)11-9-10-12-42(71)60-34(14-20-54)45(73)67-41(31(7)69)27-59-33(13-19-53)44(72)64-38-18-24-58-52(80)43(32(8)70)68-49(77)37(17-23-57)62-46(74)35(15-21-55)63-50(78)39(25-29(3)4)66-51(79)40(26-30(5)6)65-47(75)36(16-22-56)61-48(38)76;2*1-5(2,3)4/h29-42,44,60,70-71H,9-28,54-58H2,1-8H3,(H,59,81)(H,61,72)(H,62,77)(H,63,75)(H,64,79)(H,65,73)(H,66,76)(H,67,80)(H,68,74)(H,69,78);28-41,43,59,69-70H,9-27,53-57H2,1-8H3,(H,58,80)(H,60,71)(H,61,76)(H,62,74)(H,63,78)(H,64,72)(H,65,75)(H,66,79)(H,67,73)(H,68,77);2*(H2,1,2,3,4)/t31?,32-,33-,34+,35+,36+,37+,38+,39+,40+,41-,42+,44+;31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,43+;;/m11../s1 |

Clé InChI |

ZESIAEVDVPWEKB-ORCFLVBFSA-N |

SMILES isomérique |

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O |

SMILES canonique |

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |

melting_point |

200-220 °C 200 - 220 °C |

Autres numéros CAS |

1264-72-8 |

Description physique |

Solid |

Pictogrammes |

Acute Toxic |

Solubilité |

WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/ 2.38e-01 g/L |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Affinity of Colistin Sulfate with Lipopolysaccharide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between colistin sulfate and lipopolysaccharide (LPS), the primary target of this last-resort antibiotic in Gram-negative bacteria. Understanding the intricacies of this molecular interaction is paramount for the development of new antimicrobial strategies and for optimizing the use of polymyxin-class antibiotics.

Core Interaction: Electrostatic Attraction and Membrane Disruption

Colistin, a polycationic peptide, exerts its bactericidal effect by binding to the anionic LPS molecules in the outer membrane of Gram-negative bacteria.[1] The initial and most critical interaction is an electrostatic attraction between the positively charged diaminobutyric acid (Dab) residues of colistin and the negatively charged phosphate groups of Lipid A, the innermost component of LPS.[1][2] This high-affinity binding displaces divalent cations like Mg²⁺ and Ca²⁺, which are essential for maintaining the integrity of the outer membrane by cross-linking adjacent LPS molecules.[1] The disruption of these ionic bridges leads to a localized disorganization of the outer membrane, increasing its permeability and allowing colistin to further interact with the cell envelope, ultimately leading to cell death.[2][3]

Quantitative Analysis of Binding Affinity

The binding affinity of colistin to LPS has been quantified using various biophysical techniques. Isothermal titration calorimetry (ITC) and fluorescence-based assays are among the most common methods employed to determine the dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction.

Isothermal Titration Calorimetry (ITC) Data

ITC directly measures the heat changes that occur upon the binding of a ligand (colistin) to a macromolecule (LPS), providing a complete thermodynamic profile of the interaction.

| Interacting Molecules | Method | Stoichiometry (n) | Dissociation Constant (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Free Energy (ΔG°) (kcal/mol) | Reference |

| Polymyxin E & K. pneumoniae B5055 LPS | ITC | Site 1: 0.2, Site 2: 0.5 | Site 1: 1.1 µM, Site 2: 12 µM | Site 1: 1.3, Site 2: 1.3 | Site 1: 9.3, Site 2: 8.0 | Site 1: -8.0, Site 2: -6.7 | [4] |

| Polymyxin E & K. pneumoniae B5055ΔlpxM LPS | ITC | Site 1: 0.1, Site 2: 0.6 | Site 1: 0.2 µM, Site 2: 10 µM | Site 1: -1.0, Site 2: 0.0 | Site 1: 8.1, Site 2: 6.9 | Site 1: -9.1, Site 2: -6.9 | [4] |

Fluorescence-Based Assay Data

Fluorescence spectroscopy provides a sensitive method to study the binding of colistin to LPS. This can be achieved through the use of fluorescently labeled polymyxins or by observing changes in the fluorescence of probes that are sensitive to the membrane environment.

| Interacting Molecules | Method | Dissociation Constant (KD) | Reference |

| MIPS-9451 & E. coli LPS | Fluorescence Displacement | 0.14 ± 0.01 µM | [5] |

| MIPS-9451 & K. pneumoniae LPS | Fluorescence Displacement | 0.20 ± 0.01 µM | [5] |

| MIPS-9451 & P. aeruginosa LPS | Fluorescence Displacement | 0.24 ± 0.02 µM | [5] |

| MIPS-9451 & S. enterica LPS | Fluorescence Displacement | 0.18 ± 0.01 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity studies. Below are protocols for key experiments used to characterize the colistin-LPS interaction.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event.

Methodology:

-

Sample Preparation:

-

Prepare a solution of LPS (e.g., 0.05–0.15 mM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.0) and load it into the sample cell of the calorimeter after thorough degassing.

-

Prepare a solution of this compound (e.g., 0.5–5 mM) in the same buffer and load it into the injection syringe after degassing.

-

-

Titration:

-

Set the experimental temperature (e.g., 37°C).

-

Perform a series of small, sequential injections of the colistin solution into the LPS solution in the sample cell.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the enthalpy change (ΔH) for each injection.

-

Plot the enthalpy change per mole of injectant against the molar ratio of colistin to LPS.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and entropy (ΔS) of the interaction.[4][6]

-

N-phenyl-1-naphthylamine (NPN) Uptake Assay

This assay measures the permeabilization of the bacterial outer membrane. NPN is a fluorescent probe that is quenched in aqueous environments but fluoresces upon partitioning into the hydrophobic interior of the membrane.

Methodology:

-

Cell Preparation:

-

Grow bacterial cells to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

-

Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).[7]

-

-

Assay:

-

Add the bacterial cell suspension to a cuvette or microplate well.

-

Add NPN to a final concentration of 10 µM.

-

Add varying concentrations of this compound.

-

Measure the fluorescence intensity immediately using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[7][8]

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the uptake of NPN and reflects the degree of outer membrane permeabilization.

-

Plot the fluorescence intensity against the colistin concentration to determine the concentration-dependent effect on membrane integrity.[9]

-

Dansyl-Polymyxin B Displacement Assay

This competitive binding assay uses a fluorescently labeled polymyxin B (dansyl-polymyxin B) to determine the binding affinity of unlabeled colistin.

Methodology:

-

Preparation:

-

Prepare a solution of LPS in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

-

Add a fixed concentration of dansyl-polymyxin B to the LPS solution, allowing it to bind and establish a baseline fluorescence.

-

-

Displacement:

-

Titrate increasing concentrations of unlabeled this compound into the LPS/dansyl-polymyxin B solution.

-

Measure the decrease in fluorescence intensity after each addition of colistin. The excitation wavelength is typically around 340 nm and the emission is measured at approximately 485 nm.[10]

-

-

Data Analysis:

-

The decrease in fluorescence indicates the displacement of dansyl-polymyxin B from the LPS by colistin.

-

Plot the percentage of fluorescence reduction against the colistin concentration.

-

Calculate the inhibition constant (Ki) or IC50 value from the displacement curve, which reflects the binding affinity of colistin for LPS.[11]

-

Visualizing the Interactions and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved in the colistin-LPS interaction.

Colistin-LPS Binding and Membrane Disruption Workflow

Caption: Workflow of colistin's interaction with the bacterial cell envelope.

LPS-Induced TLR4 Signaling Pathway```dot

Caption: Step-by-step workflow for Isothermal Titration Calorimetry (ITC).

This guide serves as a foundational resource for professionals engaged in antimicrobial research and development. A thorough understanding of the colistin-LPS binding affinity is essential for overcoming the challenges posed by multidrug-resistant Gram-negative pathogens.

References

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of polymyxin-lipopolysaccharide interactions using an image-based fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 7. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]

- 8. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Outer Membrane Interaction Kinetics of New Polymyxin B Analogs in Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

Colistin Sulfate: A Technical Guide on its Spectrum of Activity Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction: Colistin, a polypeptide antibiotic of the polymyxin class, has re-emerged as a last-resort therapeutic agent for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Its use had been limited due to concerns about nephrotoxicity and neurotoxicity, but the scarcity of new antibiotics effective against "superbugs" has necessitated its return to clinical practice.[1] Colistin sulfate is one of the two commercially available forms of colistin.[3] This guide provides an in-depth overview of the in-vitro activity of this compound against key clinical isolates, details the standardized methods for susceptibility testing, and explores the molecular mechanisms underpinning bacterial resistance.

Spectrum of Activity

Colistin exerts its bactericidal effect by binding to the lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces essential divalent cations (Mg²⁺ and Ca²⁺), disrupting the membrane's integrity and leading to cell lysis.[1] Its activity is primarily directed against aerobic Gram-negative bacilli.

The following tables summarize the in-vitro activity of colistin against common clinical isolates, presenting Minimum Inhibitory Concentration (MIC) values and resistance rates from various studies. It is important to note that susceptibility can vary significantly based on geographic location and local antibiotic prescribing practices.

Table 1: Colistin Activity against Acinetobacter baumannii and Pseudomonas aeruginosa

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |

| Acinetobacter baumannii | 16 | - | - | 15/16 isolates showed heteroresistance | [4] |

| Acinetobacter spp. | - | - | - | All tested isolates were susceptible | [5] |

| Pseudomonas aeruginosa | 385 (from CF patients) | - | - | 65.1% of non-mucoid and 48.1% of mucoid strains were resistant (MIC > 0.5 mg/L) | [6] |

| Pseudomonas aeruginosa | 23 (from CF patients) | - | - | 47.8% | [6] |

| Pseudomonas aeruginosa | - | - | - | Significant proportion of isolates show resistance | [5] |

Table 2: Colistin Activity against Enterobacteriaceae

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |

| Klebsiella pneumoniae | 48 | ≤1 | ≤1 | 6.25% (3/48 resistant) | [7] |

| Klebsiella pneumoniae | 73 | - | - | 8.2% (6/73 resistant) | [8] |

| Klebsiella pneumoniae | - | - | - | 9.2% of MDR isolates | [9] |

| Escherichia coli | 82 (ESBL-producing) | - | - | High susceptibility | [10] |

| Escherichia coli | 53 | - | - | 1.9% (1/53 resistant) | [8] |

| Escherichia coli | - | - | - | All tested isolates were susceptible | [5] |

| Enterobacter cloacae | 34 (ESBL-producing) | - | - | High susceptibility | [10] |

| Serratia marcescens | 35 (ESBL-producing) | - | - | Naturally resistant | [10][11] |

| Proteus mirabilis | - | - | - | Naturally resistant | [11] |

| Enterobacteriaceae | 158 | - | - | 38.6% resistant, 46.2% intermediate | [12] |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Resistance breakpoints can vary; EUCAST and CLSI define resistance for P. aeruginosa and A. baumannii at an MIC of ≥4 µg/mL.[13]

Experimental Protocols: Susceptibility Testing

Accurate susceptibility testing is critical for the clinical use of colistin, but it is fraught with challenges due to the cationic nature of the polymyxin molecule, which can lead to its adsorption to plastic surfaces.[14] Disk diffusion and gradient diffusion methods are considered unreliable and are not recommended by CLSI or EUCAST.[13]

Reference Method: Broth Microdilution (BMD)

The joint CLSI-EUCAST Polymyxin Breakpoints Working Group recommends the broth microdilution (BMD) method as the gold standard for colistin susceptibility testing.[12][15]

Methodology:

-

Preparation of Colistin Stock Solution:

-

Use this compound salt for preparing the stock solution.

-

Weigh the powder and reconstitute it in sterile, deionized water to a concentration of 1280 µg/mL. Do not use polysorbate-80 (P-80) in the stock solution.

-

The stock solution should be prepared on the day of the test.

-

-

Preparation of Microplates:

-

Use sterile 96-well microtiter plates.

-

Perform serial twofold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations typically ranging from 0.12 to 16 µg/mL.[14]

-

-

Inoculum Preparation:

-

Select 3 to 5 isolated colonies from an 18- to 24-hour culture on non-selective agar (e.g., 5% sheep's blood agar).[14]

-

Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Incubation:

-

Inoculate the microtiter plates with the bacterial suspension.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth.[15]

-

Escherichia coli ATCC 25922 should be used as a quality control strain.

-

Alternative Method: Colistin Broth Disk Elution (CBDE)

The CBDE test is a simpler method that shows good categorical agreement with the reference BMD.[13] In this method, 10-µg colistin disks are eluted into tubes of Mueller-Hinton broth to create approximate concentrations of 0, 1, 2, and 4 µg/mL, which are then inoculated and incubated.[13]

Visualizing Experimental and Logical Relationships

Experimental Workflow

The following diagram illustrates the standardized workflow for determining colistin MIC using the reference Broth Microdilution (BMD) method.

Mechanisms of Resistance

Colistin resistance in Gram-negative bacteria is primarily achieved by modifying the drug's target, lipid A, which reduces the net negative charge of the LPS and thereby decreases colistin's binding affinity.[16][17] This modification is mediated by both chromosomal mutations and horizontally transferable genes.

Chromosomal Resistance:

-

Two-Component Systems (TCS): In bacteria like K. pneumoniae, P. aeruginosa, and A. baumannii, mutations in the TCS genes pmrA/pmrB and phoP/phoQ are a common cause of resistance.[4][18] These systems regulate the expression of the arnBCADTEF operon (also known as pmrHFIJKLM) and other genes responsible for adding positively charged molecules—L-Ara4N (4-amino-4-deoxy-L-arabinose) and pEtN (phosphoethanolamine)—to lipid A.[11][17]

-

MgrB Inactivation: In K. pneumoniae, the mgrB gene encodes a negative regulator of the PhoP/PhoQ system. Inactivation or mutation of mgrB leads to the constitutive activation of PhoP/PhoQ, resulting in the overexpression of lipid A modification genes and subsequent colistin resistance.[11]

Plasmid-Mediated Resistance:

-

Mobile Colistin Resistance (mcr) Genes: The discovery of the plasmid-mediated mcr-1 gene in 2015 marked a significant turning point, as it allowed for the horizontal transfer of colistin resistance between different bacterial species and strains.[11] Several variants, from mcr-1 to mcr-10, have since been identified.[4] These genes encode phosphoethanolamine transferase enzymes that add pEtN to lipid A, conferring a colistin-resistant phenotype.[17][18]

The diagram below illustrates these key resistance pathways.

References

- 1. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. mdpi.com [mdpi.com]

- 5. The in-vitro activity of colistin in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biomedres.us [biomedres.us]

- 9. Colistin Resistance Among Multi-Drug Resistant Gram-Negative Bacterial Isolates From Different Clinical Samples of ICU Patients: Prevalence and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Search for a Practical Method for Colistin Susceptibility Testing: Have We Found It by Going Back to the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mjima.org [mjima.org]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. An Overview of the Genetic Mechanisms of Colistin-Resistance in Bacterial Pathogens: An Indian Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structures of Colistin Sulfate and Colistimethate Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the chemical structures of colistin sulfate and colistimethate sodium. It includes a summary of their key chemical properties, detailed experimental protocols for their characterization, and a visual representation of their structural relationship.

Core Chemical Structure: Colistin

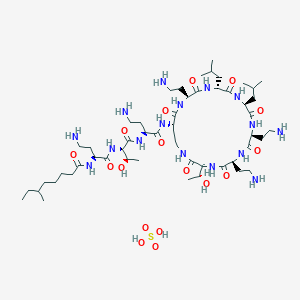

Colistin, also known as polymyxin E, is a complex polypeptide antibiotic produced by the bacterium Paenibacillus polymyxa. It is a mixture of closely related cyclic lipopeptides, with the two major components being colistin A (polymyxin E1) and colistin B (polymyxin E2).[1][2] The core structure consists of a cyclic heptapeptide and a tripeptide side chain acylated at the N-terminus by a fatty acid.[3][4] The primary structural difference between colistin A and colistin B lies in this fatty acid tail: colistin A contains 6-methyloctanoic acid, while colistin B has 6-methylheptanoic acid.[3][4]

Comparative Analysis: this compound vs. Colistimethate Sodium

For clinical applications, colistin is available in two forms: this compound and colistimethate sodium (CMS).[5][6] These two forms are not interchangeable due to significant differences in their chemical structure, stability, and toxicity.[5][6]

-

This compound: This is the sulfate salt of the active colistin base. It is a cationic molecule and is relatively stable.[5][6] this compound is primarily used for topical applications and oral administration.[5]

-

Colistimethate Sodium (CMS): This is an anionic prodrug of colistin.[5] It is synthesized by reacting the primary amine groups of the α,γ-diaminobutyric acid residues in colistin with formaldehyde and sodium bisulfite.[5] This reaction results in the addition of sulfomethyl groups (-CH₂SO₃Na) to the free amine groups, creating a less toxic compound suitable for parenteral administration.[7] In aqueous solutions, CMS is unstable and undergoes hydrolysis to form a complex mixture of partially sulfomethylated derivatives and active colistin.[1][5] This in-vivo conversion is crucial for its antibacterial activity.[6][8]

The fundamental chemical distinction is the modification of the primary amine groups on the diaminobutyric acid residues of the colistin polypeptide.

Quantitative Data Summary

The following table summarizes the key quantitative data for colistin A and B and their corresponding colistimethate sodium derivatives. Molecular weights can vary slightly between sources due to the complex nature of these compounds.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Colistin A | C₅₃H₁₀₀N₁₆O₁₃ | ~1170 | Fatty Acid: 6-methyloctanoic acid |

| Colistin B | C₅₂H₉₈N₁₆O₁₃ | ~1156 | Fatty Acid: 6-methylheptanoic acid |

| Colistimethate A Sodium (penta-substituted) | C₅₈H₁₀₅N₁₆Na₅O₂₈S₅ | ~1749.82 | Sulfomethyl groups on primary amines |

| Colistimethate B Sodium (penta-substituted) | C₅₇H₁₀₃N₁₆Na₅O₂₈S₅ | ~1735.80 | Sulfomethyl groups on primary amines |

Data compiled from multiple sources.[2][9][10]

Experimental Protocols

This section details methodologies for the synthesis, separation, and characterization of this compound and colistimethate sodium, as cited in relevant literature.

A general laboratory-scale synthesis involves the following steps:

-

Dissolution: this compound is dissolved in an aqueous solution.

-

Reaction: The primary amine groups of the α,γ-diaminobutyric acid residues are reacted with formaldehyde.

-

Sulfomethylation: Sodium bisulfite is then added to the reaction mixture to introduce the sulfomethyl groups.

-

Purification: The resulting colistimethate sodium is then purified to remove unreacted reagents and byproducts.

This protocol is a generalized summary of the chemical process described in the literature.[5]

A simple high-performance liquid chromatography (HPLC) method can be used for the determination of colistimethate sodium and the separation of this compound components.[5]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 analytical column.

-

Mobile Phase:

-

A: 0.05% Trifluoroacetic acid (TFA) in water

-

B: Acetonitrile

-

-

Gradient Program: A linear gradient from 20% B to 50% B over 10 minutes.

-

Flow Rate: As per standard column specifications.

-

Detection: UV at 214 nm.

-

Sample Preparation: 5 mg of this compound or colistimethate sodium is dissolved in 2.0 mL of 0.05% TFA aqueous solution and then diluted with 8.0 mL of acetonitrile to a final concentration of 0.5 mg/mL. 5 µL is injected into the system.[5]

An ultra-performance liquid chromatography (UPLC) coupled to a hybrid quadrupole time-of-flight (QToF) mass spectrometer can be used for the simultaneous measurement of CMS and colistin.

-

Instrumentation: Waters Acquity UPLC-QToF MS system.

-

Column: Waters Acquity BEH C8 (2.1 × 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% aqueous formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: 15% B to 27% B in 6.10 min; 27% to 80% in 1.4 min; hold at 80% for 0.5 min; and return to 15% B in 0.1 min.

-

Flow Rate: 0.15 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 29 °C.[6]

To quantify the total colistin content from a CMS sample, acidic hydrolysis is performed to convert the prodrug to its active form.

-

Sample Preparation: 50 µL of the CMS sample is used.

-

Acidification: 12.5 µL of 0.5 M sulfuric acid is added.

-

Incubation: The mixture is incubated at an elevated temperature (e.g., 60 °C) for a specific duration (e.g., 10 minutes) to ensure complete hydrolysis.

-

Neutralization: The reaction is stopped by adding 12.5 µL of 1 M sodium hydroxide solution.

-

Analysis: The resulting solution containing colistin is then analyzed using a suitable method like UPLC-QToF MS.[6]

Visualization of Chemical Relationships

The following diagrams illustrate the structural relationships between the different forms of colistin.

Caption: Relationship between colistin A/B, this compound, and colistimethate sodium.

Caption: Experimental workflow for the quantification of colistin from a CMS sample.

References

- 1. Determination of Colistin and Colistimethate Levels in Human Plasma and Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Colistimethate Acidic Hydrolysis Revisited: Arrhenius Equation Modeling Using UPLC-QToF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2470555B1 - Method for purification of colistin and purified colistin components - Google Patents [patents.google.com]

- 8. rsu.lv [rsu.lv]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of Colistin in Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Colistin Sulfate's Bactericidal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin, a polycationic peptide antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Its potent bactericidal activity is primarily directed at the bacterial cell envelope, leading to rapid cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning colistin sulfate's action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Core Mechanism of Action: A Multi-Step Assault on the Bacterial Envelope

This compound's bactericidal cascade is initiated by a targeted interaction with the outer membrane of Gram-negative bacteria, followed by a series of disruptive events that compromise cellular integrity.

Initial Electrostatic Interaction and Displacement of Divalent Cations

The primary target of colistin is the lipopolysaccharide (LPS) component of the outer membrane.[1][2][3][4] Colistin, being positively charged, engages in an electrostatic interaction with the negatively charged phosphate groups of lipid A, a core component of LPS.[1][3] This binding competitively displaces divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer by bridging adjacent LPS molecules.[1][3] The loss of these cations destabilizes the outer membrane, increasing its permeability.[1]

Outer and Inner Membrane Disruption

Following the initial binding and destabilization, colistin inserts its hydrophobic fatty acid tail into the lipid bilayer of the outer membrane, further disrupting its structure. This "self-promoted uptake" allows colistin to traverse the outer membrane and access the periplasmic space.[3] Subsequently, colistin interacts with the inner cytoplasmic membrane, leading to a loss of its integrity and the leakage of essential intracellular components, such as ions and small molecules, ultimately resulting in cell death.[1][3][4] Recent evidence suggests that colistin's bactericidal activity is exerted by targeting LPS that is also present in the cytoplasmic membrane.[3][4][5]

dot

Caption: Initial interaction of colistin with the bacterial outer membrane.

Downstream Cellular Effects

Beyond direct membrane damage, colistin instigates a cascade of downstream events that contribute to its bactericidal efficacy.

-

Generation of Reactive Oxygen Species (ROS): Colistin treatment has been shown to induce the production of highly damaging reactive oxygen species (ROS), such as hydroxyl radicals, within the bacterial cell. This oxidative stress can lead to damage of DNA, proteins, and lipids, further contributing to cell death.

-

Inhibition of Respiratory Enzymes: Colistin can inhibit essential enzymes of the bacterial respiratory chain, such as NADH-quinone oxidoreductase, disrupting cellular energy production.

-

Potassium Ion Leakage: A key indicator of cytoplasmic membrane damage is the leakage of intracellular potassium ions (K⁺), which occurs rapidly upon colistin exposure.[1]

dot

Caption: Downstream effects of colistin leading to bacterial cell death.

Quantitative Data on this compound Activity

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC). Below are tables summarizing representative MIC values for key Gram-negative pathogens.

Table 1: Colistin MIC Distribution for Acinetobacter baumannii and Pseudomonas aeruginosa

| MIC (µg/mL) | Acinetobacter baumannii (% of isolates) | Pseudomonas aeruginosa (% of isolates) |

| ≤ 0.75 | 60-80% (declining trend observed) | 60-80% (declining trend observed) |

| 1.0 | Becoming more common (>70%) | 84.6% in septicemia isolates |

| 1.5 | - | - |

| 2.0 | - | - |

Data compiled from a study observing trends from 2020-2024.[2]

Table 2: Colistin MIC Ranges for Various Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 2 | 8 | 0.25 - 512 |

| Klebsiella pneumoniae | 2 | 8 | 0.25 - 512 |

| Pseudomonas aeruginosa | 2 | 32 | 0.25 - 512 |

| Enterobacter spp. | 2 | 8 | - |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data synthesized from multiple sources.[6][7]

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is the reference method for determining colistin susceptibility.[6][8][9]

Materials:

-

This compound salt (e.g., Sigma-Aldrich C4461)

-

Sterile deionized water

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

96-well polystyrene microtiter plates

-

Bacterial cultures of test organisms

-

0.5 McFarland standard

-

Sterile tubes for dilution

Procedure:

-

Stock Solution Preparation: Prepare a 1024 µg/mL stock solution of this compound in sterile deionized water. This can be stored at -20°C.[6]

-

Working Solution Preparation: On the day of the experiment, thaw the stock solution and prepare serial twofold dilutions in CAMHB to achieve the desired concentration range (e.g., 0.064 to 64 µg/mL).[8]

-

Inoculum Preparation: From an 18-24 hour culture on a non-selective agar plate, select several colonies and suspend them in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

-

Final Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6][10]

-

Plate Inoculation: Dispense 50 µL of each colistin dilution into the wells of the 96-well plate. Add 50 µL of the final bacterial inoculum to each well. Include a growth control well (bacteria in CAMHB without colistin) and a sterility control well (CAMHB only).[8][10]

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[8]

-

Result Interpretation: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[10]

dot

Caption: Workflow for MIC determination by broth microdilution.

Measurement of Bacterial Membrane Potential Changes

Changes in membrane potential can be monitored using voltage-sensitive fluorescent dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[11][12]

Materials:

-

DiSC₃(5) dye (e.g., from Sigma-Aldrich)

-

Dimethyl sulfoxide (DMSO)

-

Bacterial cultures

-

Luria-Bertani (LB) medium or appropriate growth medium

-

Bovine serum albumin (BSA)

-

Black, clear-bottom 96-well plates

-

Fluorometer with appropriate filters (e.g., excitation ~610 nm, emission ~660 nm)[13]

-

This compound solution

Procedure:

-

Cell Preparation: Grow bacteria to the desired growth phase (e.g., mid-logarithmic). Harvest the cells by centrifugation, wash them, and resuspend them in the measurement buffer (e.g., LB medium supplemented with 0.5 mg/mL BSA). Adjust the optical density (OD₆₀₀) to a standardized value (e.g., 0.2).[13]

-

Dye Loading: Transfer the cell suspension to the wells of a black 96-well plate. Measure the autofluorescence for a few minutes to establish a baseline. Add DiSC₃(5) (dissolved in DMSO) to a final concentration of 0.5 µM. Monitor the fluorescence quenching until a stable baseline is achieved. This indicates the dye has accumulated in the polarized cells.[11]

-

Colistin Treatment: Add this compound solution to the wells at the desired concentrations.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorometer. Depolarization of the membrane will cause the release of the DiSC₃(5) dye, resulting in an increase in fluorescence (dequenching).[11]

-

Controls: Include untreated cells as a negative control and cells treated with a known depolarizing agent (e.g., valinomycin) as a positive control.[13]

Quantification of Potassium Leakage

The release of intracellular potassium is a direct measure of cytoplasmic membrane damage.[1]

Materials:

-

Bacterial cultures

-

Appropriate growth medium

-

This compound solution

-

Centrifuge

-

Flame atomic absorption spectrophotometer

Procedure:

-

Cell Treatment: Prepare a bacterial suspension to a specific cell density (e.g., 1 x 10⁶ CFU/mL) in the growth medium. Add colistin at various concentrations (e.g., 1x MIC, 10x MIC).[1]

-

Incubation: Incubate the treated and untreated (control) cell suspensions at 37°C with shaking for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]

-

Sample Collection and Preparation: At each time point, remove an aliquot of the cell suspension and centrifuge it to pellet the bacteria.

-

Potassium Measurement: Carefully collect the supernatant and measure the concentration of potassium ions using a flame atomic absorption spectrophotometer.[1]

-

Data Analysis: Compare the amount of potassium released from colistin-treated cells to that from untreated cells to quantify the extent of membrane damage.

Conclusion

This compound exerts its potent bactericidal activity through a well-defined, multi-step process that begins with the electrostatic targeting of LPS in the outer membrane of Gram-negative bacteria. The subsequent displacement of divalent cations leads to membrane destabilization, increased permeability, and ultimately, the disruption of the cytoplasmic membrane. This is accompanied by a cascade of downstream effects, including the generation of reactive oxygen species and the leakage of essential intracellular components. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for the continued development and informed clinical use of this critical last-resort antibiotic.

References

- 1. Colistin causes profound morphological alteration but minimal cytoplasmic membrane perforation in populations of Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trends of Colistin MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. mjima.org [mjima.org]

- 10. mjima.org [mjima.org]

- 11. microbiologyresearch.org [microbiologyresearch.org]

- 12. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Anti-Endotoxin Properties of Colistin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colistin, a polycationic peptide antibiotic, is a last-resort treatment for multidrug-resistant Gram-negative bacterial infections.[1][2] Beyond its direct bactericidal activity, colistin possesses potent anti-endotoxin properties.[1][3][4] Endotoxins, specifically lipopolysaccharides (LPS) released from the outer membrane of Gram-negative bacteria, are powerful triggers of the host inflammatory response, capable of inducing septic shock.[3][5] Colistin sulfate directly binds to and neutralizes the lipid A moiety of LPS, the toxic component, thereby inhibiting the downstream inflammatory cascade.[1][3][4] This guide provides a detailed examination of the in vitro evidence for this compound's anti-endotoxin effects, including quantitative data, experimental methodologies, and the underlying molecular interactions and signaling pathways.

Core Mechanism: LPS Neutralization

The primary mechanism of colistin's anti-endotoxin activity is a direct electrostatic interaction. The positively charged L-α,γ-diaminobutyric acid (DAB) residues of the colistin molecule bind with high affinity to the negatively charged phosphate groups of the lipid A portion of LPS.[3][4] This binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS aggregate structure, leading to the disruption and neutralization of the endotoxin molecule.[4] This prevents LPS from interacting with host cell receptors, thereby averting the induction of an inflammatory response.[3][4]

Caption: Colistin binds to the lipid A of LPS, forming a neutralized complex.

Quantitative Data on Anti-Endotoxin Activity

The efficacy of this compound in neutralizing endotoxin has been quantified using various in vitro assays. These studies typically measure the reduction in LPS-induced biological activity, such as Limulus Amebocyte Lysate (LAL) gelation or cytokine production from immune cells.

| Assay Type | Cell/System Used | Endotoxin Source | This compound Conc. | Observed Effect | Reference |

| LAL Gelation Assay | Limulus Amebocyte Lysate | E. coli O113 LPS | 4 µg/mL | Increased the required LPS concentration for 50% gelation by 800-fold. | [6] |

| Cytokine Inhibition | Human PBMCs | LPS | 10 µg/mL | Significantly reduced LPS-induced IL-1β gene expression at 6 hours. | [7] |

| Cytokine Inhibition | Human PBMCs | LPS | 10 µg/mL | Significantly reduced LPS-induced IL-6 gene expression at 6 and 24 hours. | [7] |

| Cytokine Inhibition | Human PBMCs | LPS | 10 µg/mL | Significantly reduced LPS-induced IFN-γ gene expression at 6 hours. | [7] |

| LPS Binding Assay | N/A (Turbidimetric) | LPS | 50 mg/mL | Caused a downturn in Small-Angle Neutron Scattering (SANS), indicating disruption of the LPS supramolecular structure. | [8] |

Key Experimental Protocols

Limulus Amebocyte Lysate (LAL) Gel-Clot Assay

The LAL assay is a highly sensitive method for detecting and quantifying endotoxin. It utilizes a clotting cascade from the blood cells (amebocytes) of the horseshoe crab, Limulus polyphemus, which is triggered by LPS. The anti-endotoxin activity of colistin is measured by its ability to inhibit this LPS-induced gel clot formation.

Principle: In the presence of endotoxin, a series of enzymatic reactions in the lysate is activated, culminating in the formation of a solid gel clot. Colistin neutralizes LPS, preventing it from initiating this cascade.

Methodology:

-

Reagent Preparation: Reconstitute lyophilized LAL reagent with LAL Reagent Water. Reconstitute Control Standard Endotoxin (CSE) to create a known endotoxin concentration series (e.g., 0.25, 0.125, 0.06, 0.03 EU/mL) for sensitivity confirmation.[9]

-

Sample Preparation: Prepare solutions of LPS (at a concentration known to cause clotting) mixed with varying concentrations of this compound. A control sample contains only LPS.

-

Incubation: Aseptically add 0.2 mL of each test sample to a single-test LAL vial.[9] Gently mix to dissolve the reagent.

-

Reaction: Immediately place the reaction tubes in a 37°C water bath or heating block, ensuring they remain undisturbed for exactly 60 minutes.[9]

-

Reading Results: After incubation, carefully invert each tube 180°. A positive result (clot formation) is indicated if the solid gel remains intact at the bottom of the tube. A negative result (no clot) is recorded if the liquid flows down the side.[10] The concentration of this compound that inhibits clotting is determined.

Caption: Workflow for the LAL Gel-Clot assay to test endotoxin neutralization.

LPS-Induced Cytokine Release Assay in PBMCs

This assay measures the ability of this compound to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells stimulated with LPS.

Principle: LPS activates Toll-like receptor 4 (TLR4) on immune cells like Peripheral Blood Mononuclear Cells (PBMCs), triggering a signaling cascade that results in the synthesis and release of cytokines. Colistin's neutralization of LPS prevents this activation.

Methodology:

-

Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture PBMCs in an appropriate medium (e.g., RPMI-1640) and plate them in multi-well plates.

-

Stimulation: Treat the cells with:

-

Media only (unstimulated control)

-

LPS only (positive control)

-

LPS in combination with various concentrations of this compound.

-

-

Incubation: Incubate the cells for a specified period (e.g., 6 or 24 hours) at 37°C in a 5% CO₂ incubator.[7]

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a quantitative method like an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Analysis: Compare the cytokine levels in the colistin-treated groups to the LPS-only group to determine the percentage of inhibition.

LPS Signaling and Point of Intervention

LPS triggers a well-defined pro-inflammatory signaling pathway. The intervention by this compound occurs at the very beginning of this cascade, representing an effective upstream blockade of inflammation.

Pathway Description:

-

LPS Binding: In plasma, LPS binds to LPS-Binding Protein (LBP).

-

Receptor Complex Formation: The LPS-LBP complex is transferred to the CD14 receptor on the surface of immune cells like macrophages. This complex then activates the Toll-like Receptor 4 (TLR4) and its co-receptor, Myeloid Differentiation factor 2 (MD-2).

-

Downstream Signaling: The activated TLR4/MD-2 complex initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).

-

Cytokine Gene Transcription: NF-κB translocates to the nucleus and induces the transcription of genes for pro-inflammatory cytokines, including TNF-α, IL-6, and IL-8.[3]

-

Colistin Intervention: By binding directly to LPS, this compound prevents the initial interaction between LPS and LBP/CD14, thereby blocking the entire downstream signaling pathway before it can be initiated.

Caption: LPS signaling pathway and the upstream neutralization point by colistin.

Conclusion

The in vitro evidence robustly supports the significant anti-endotoxin properties of this compound. Its ability to directly bind and neutralize LPS before it can engage with host immune receptors provides a powerful mechanism to suppress the inflammatory cascade that leads to sepsis and endotoxic shock.[3][11] The methodologies detailed herein—including the LAL assay and cytokine release assays—are standard tools for quantifying this activity. For researchers and drug development professionals, understanding and leveraging this anti-endotoxin effect is crucial, as it represents a key therapeutic benefit of colistin beyond its direct antibacterial action, potentially improving outcomes in patients with severe Gram-negative infections.

References

- 1. Colistin in Pig Production: Chemistry, Mechanism of Antibacterial Action, Microbial Resistance Emergence, and One Health Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical analysis of this compound in the treatment of pneumonia caused by carbapenem-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding and neutralization of bacterial lipopolysaccharide by colistin nonapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti‐inflammatory and immunoregulatory effects of colistin sulphate on human PBMCs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. limulustest.ru [limulustest.ru]

- 10. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]

- 11. researchgate.net [researchgate.net]

genetic determinants of colistin sulfate resistance

An In-depth Technical Guide to the Genetic Determinants of Colistin Sulfate Resistance

**Executive Summary

Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] However, the increasing prevalence of colistin resistance threatens its clinical efficacy, posing a significant global health challenge.[3][4] This resistance is driven by a variety of genetic determinants, broadly categorized into plasmid-mediated mobile colistin resistance (mcr) genes and chromosomal mutations that alter the bacterial cell envelope.[3][4][5] Understanding these mechanisms at a molecular level is critical for the development of effective surveillance strategies, novel diagnostics, and alternative therapeutic approaches.

This technical guide provides a comprehensive overview of the core . It details the molecular pathways, presents quantitative data on resistance levels and prevalence, outlines key experimental protocols for detection and characterization, and visualizes complex relationships to facilitate a deeper understanding for researchers and drug development professionals.

Colistin's Mechanism of Action and Resistance Overview

Colistin is a polycationic peptide that targets the outer membrane of Gram-negative bacteria.[1] Its primary mechanism of action involves a direct electrostatic interaction with the negatively charged phosphate groups of lipid A, a component of the lipopolysaccharide (LPS).[6][7] This interaction competitively displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to membrane destabilization, increased permeability, leakage of cellular contents, and ultimately, bacterial cell death.[6][7]

Resistance to colistin fundamentally involves the reduction of the net negative charge of the lipid A moiety, which weakens its interaction with the positively charged colistin molecule.[1][5] This is primarily achieved through two major genetic strategies: the acquisition of transferable resistance genes or the mutation of existing chromosomal genes.[4][5]

References

- 1. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Molecular characterization of colistin resistance in Gram negative isolates [mid.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Colistin Resistance: An Antibiotic of Last Resort [mdpi.com]

- 6. Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Colistin Sulfate In Vitro Susceptibility Testing

Introduction

Colistin, a polymyxin antibiotic, has re-emerged as a critical last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Accurate in vitro susceptibility testing is paramount for guiding appropriate clinical therapy and monitoring the emergence of resistance. However, colistin susceptibility testing is fraught with challenges due to the cationic nature of the colistin molecule, which leads to poor diffusion in agar and adherence to plastic surfaces.[3][4] Consequently, several widely used methods for antimicrobial susceptibility testing, such as disk diffusion and gradient diffusion, are considered unreliable for colistin.[1][5][6]

These application notes provide detailed protocols for the recommended reference method, broth microdilution (BMD), and the alternative agar dilution (AD) method for determining the Minimum Inhibitory Concentration (MIC) of colistin sulfate. Adherence to standardized procedures is crucial for obtaining accurate and reproducible results.

Key Considerations for Colistin Susceptibility Testing

Several factors can significantly impact the accuracy of colistin MIC values:

-

Cation Concentration: The activity of colistin is highly dependent on the concentration of divalent cations (Ca²⁺ and Mg²⁺) in the test medium. Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) must be used.

-

Plastic Binding: Colistin can bind to the polystyrene surfaces of standard microtiter plates, leading to a lower effective concentration of the antibiotic and falsely elevated MICs.[7] While the use of surfactants like polysorbate-80 has been explored to mitigate this, it is not recommended by CLSI or EUCAST due to potential synergistic effects.[7]

-

Methodology: Broth microdilution is the internationally recognized reference method for colistin susceptibility testing.[5][7][8][9] Agar-based methods like disk diffusion are unreliable due to the poor diffusion of the large colistin molecule.[1][6][10]

Experimental Protocols

Broth Microdilution (BMD) Method

The BMD method is the gold standard for determining colistin MICs and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][7][9]

Materials:

-

This compound powder (potency verified)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[5]

-

Sterile 96-well polystyrene microtiter plates[11]

-

Sterile diluents (e.g., sterile water, saline)

-

Bacterial isolates and quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of Colistin Stock Solution:

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the colistin stock solution in CAMHB to achieve final concentrations typically ranging from 0.125 to 256 µg/ml in the microtiter plate wells.[12]

-

Each well should contain 50 µl of the appropriate colistin dilution.[5]

-

Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/ml).[12]

-

Dilute this suspension in CAMHB to obtain a final bacterial concentration of approximately 5 x 10⁵ CFU/ml in each well.[5]

-

-

Inoculation and Incubation:

-

Add 50 µl of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µl per well.

-

Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[5]

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

-

Interpret the MIC values according to the breakpoints provided by CLSI or EUCAST (see Table 1).

-

Agar Dilution (AD) Method

While BMD is the reference method, agar dilution can be an alternative. However, studies have shown it can be unreliable for detecting colistin resistance.[1][2]

Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial isolates and QC strains

-

Inoculum replicating device

Protocol:

-

Preparation of Colistin-Containing Agar Plates:

-

Prepare molten MHA according to the manufacturer's instructions.

-

Cool the agar to 45-50°C.

-

Add the appropriate volume of colistin stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.5 to 64 µg/ml).[1]

-

Pour the agar into sterile petri dishes and allow it to solidify.[13]

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the BMD method.

-

Further dilute the suspension if necessary, as specified by the chosen protocol variation (e.g., 1:10 dilution for the CAT method).[13]

-

-

Inoculation and Incubation:

-

Using an inoculum replicating device, spot-inoculate approximately 1-10 µl of the standardized bacterial suspension onto the surface of the colistin-containing and growth control (no colistin) agar plates.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-24 hours.

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of colistin that inhibits the growth of more than one colony.

-

Compare the results to established breakpoints (see Table 1).

-

Data Presentation

Table 1: CLSI and EUCAST Interpretive Breakpoints for Colistin (µg/ml)

| Organism Group | CLSI (M100-ED32) | EUCAST (v 13.0) |

| Enterobacterales | ≤2 (Susceptible), ≥4 (Resistant) | ≤2 (Susceptible), >2 (Resistant) |

| Pseudomonas aeruginosa | ≤2 (Susceptible), ≥4 (Resistant) | ≤2 (Susceptible), >2 (Resistant) |

| Acinetobacter spp. | ≤2 (Susceptible), ≥4 (Resistant) | ≤2 (Susceptible), >2 (Resistant) |

Table 2: Quality Control Ranges for Colistin (µg/ml) using Broth Microdilution

| QC Strain | CLSI QC Range | EUCAST QC Range |

| E. coli ATCC 25922 | 0.25 - 2 | 0.25 - 2 |

| P. aeruginosa ATCC 27853 | 0.5 - 4 | 0.5 - 4 |

| E. coli NCTC 13846 (mcr-1 positive) | Not specified | 2 - 8 |

Table 3: Comparative Performance of Colistin Susceptibility Testing Methods

| Method | Advantages | Disadvantages | Performance Notes |

| Broth Microdilution (BMD) | Reference method ; accurate and reproducible.[5][7] | Labor-intensive; potential for colistin binding to plastic.[3][4] | Considered the gold standard for colistin susceptibility testing.[11] Commercial systems are available and generally perform well.[8][9] |

| Agar Dilution (AD) | Can test multiple isolates simultaneously. | Labor-intensive; poor diffusion of colistin in agar can lead to inaccuracies.[1][6] | Studies show conflicting results, with some reporting it as unreliable for detecting resistance.[1][2] Essential agreement with BMD can be suboptimal.[14] |

| Disk Diffusion | Simple and low cost. | Unreliable ; poor correlation with MICs due to poor colistin diffusion.[1][6][10] | Not recommended by CLSI or EUCAST for colistin susceptibility testing.[11] High rates of false susceptibility have been reported.[9] |

| Gradient Tests (E-test) | Provides a direct MIC reading. | Unreliable ; often underestimates MICs, leading to false susceptible results.[8] | Not recommended for colistin susceptibility testing.[8] |

Visualizations

References

- 1. ejmm.journals.ekb.eg [ejmm.journals.ekb.eg]

- 2. Comparative Evaluation of Colistin Susceptibility Testing Using Agar Dilution and Broth Microdilution in Multidrug-resistant and Extensively Drug-resistant Gram-Negative Isolates [ejmm.journals.ekb.eg]

- 3. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Determination of Colistin Resistance by Simple Disk Diffusion Test Using Modified Mueller-Hinton Agar - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]

- 8. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Colistin susceptibility testing by Etest and disk diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mjima.org [mjima.org]

- 12. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. academic.oup.com [academic.oup.com]

Determining Colistin Susceptibility: A Detailed Protocol for Broth Microdilution MIC Testing

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Accurate determination of its in vitro activity through Minimum Inhibitory Concentration (MIC) testing is crucial for clinical decision-making and surveillance of resistance. The broth microdilution (BMD) method is internationally recognized by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) as the gold standard reference method for colistin susceptibility testing.[1][2][3][4][5] This document provides a detailed protocol for performing the broth microdilution assay for colistin sulfate.

Challenges in Colistin Susceptibility Testing

Several factors make colistin susceptibility testing particularly challenging:

-

Adsorption to Plastics: Colistin's cationic nature leads to its adherence to the polystyrene surfaces of standard microtiter plates, which can result in falsely elevated MIC values.[2][6][7] While the addition of surfactants like polysorbate-80 (P-80) can mitigate this, it is not recommended by CLSI or EUCAST due to potential synergistic effects with colistin.[2][6]

-

Poor Agar Diffusion: The large molecular size of colistin results in poor diffusion in agar, making methods like disk diffusion (DD) and gradient diffusion (E-test) unreliable, often with high error rates.[2][3][8][9][10]

-

Heteroresistance: The presence of a subpopulation of resistant bacteria within a susceptible population can be difficult to detect with some methods.

-

Inactive Prodrug: Susceptibility testing should always be performed with this compound, as the inactive prodrug, colistimethate sodium (CMS), can hydrolyze in vitro and lead to inaccurately high MIC readings.[2]

Experimental Protocol: Broth Microdilution for this compound MIC

This protocol is based on the joint CLSI-EUCAST recommendations for colistin MIC determination.[1]

Materials:

-

This compound powder (reagent grade)

-

Sterile, deionized water

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile, 96-well, U-bottom, non-treated polystyrene microtiter plates

-

Bacterial isolates for testing

-

Quality control (QC) strains:

-

Escherichia coli ATCC® 25922™

-

Pseudomonas aeruginosa ATCC® 27853™

-

Escherichia coli NCTC 13846 (mcr-1 positive, colistin-resistant)

-

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl) or sterile deionized water

-

Incubator (35°C ± 1°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Colistin Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1024 µg/mL in sterile deionized water.[10] This should be done fresh for each batch of testing.

-

-

Preparation of Colistin Working Solutions:

-

Perform serial two-fold dilutions of the colistin stock solution in CAMHB to achieve a range of concentrations. The typical range for testing is 0.125 to 128 mg/L.[11]

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of each colistin working solution into the appropriate wells of a 96-well microtiter plate.

-

Include a growth control well containing 100 µL of CAMHB without any antibiotic.

-

Include a sterility control well containing 100 µL of uninoculated CAMHB.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on non-selective agar, select 3-5 colonies and suspend them in sterile saline or water.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6][7] A common dilution is 1:100 followed by the addition of 50 µL to each well.[11]

-

-

Inoculation of Microtiter Plates:

-

Add 50 µL of the final bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Incubate the plates at 35°C ± 1°C for 16-20 hours in ambient air.[6]

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth. This is observed as the first clear well.

-

Quality Control:

QC testing must be performed with each batch of MIC determinations to ensure the accuracy of the results. The MIC values for the QC strains should fall within the acceptable ranges.

Data Presentation

Table 1: Quality Control Ranges for Colistin Broth Microdilution

| Quality Control Strain | CLSI Acceptable MIC Range (µg/mL) | EUCAST Target MIC and Range (µg/mL) |

| Escherichia coli ATCC® 25922™ | 0.25 - 2 | N/A |

| Pseudomonas aeruginosa ATCC® 27853™ | 0.5 - 4 | N/A |

| Escherichia coli NCTC 13846 (mcr-1 positive) | N/A | Target: 4, Range: 4 - 8 |

Data sourced from CLSI and EUCAST guidelines.[2][3]

Table 2: EUCAST Clinical Breakpoints for Colistin (Enterobacterales and Pseudomonas aeruginosa)

| MIC (µg/mL) | Interpretation |

| ≤ 2 | Susceptible (S) |

| > 2 | Resistant (R) |

Note: CLSI does not currently have established clinical breakpoints for colistin against Enterobacterales but provides epidemiological cutoff values.[4]

Experimental Workflow Diagram

Caption: Workflow for this compound MIC Determination by Broth Microdilution.

References

- 1. EUCAST: News [eucast.org]

- 2. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjima.org [mjima.org]

- 4. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Challenges & issues of colistin susceptibility testing in diagnostic microbiology laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ejmm.journals.ekb.eg [ejmm.journals.ekb.eg]

- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 11. mjima.org [mjima.org]

Application Notes and Protocols for Colistin Sulfate Time-Kill Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a colistin sulfate time-kill assay, a critical method for assessing the bactericidal activity of this last-resort antibiotic against Gram-negative bacteria. The information is intended for use in research and drug development settings to understand the pharmacodynamics of colistin and to evaluate its efficacy against susceptible and resistant bacterial strains.

Introduction

Colistin, a polymyxin antibiotic, is increasingly used to treat infections caused by multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][2] Its mechanism of action involves the electrostatic interaction with the lipopolysaccharide (LPS) molecules in the outer membrane of these bacteria.[1][3][4] This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to membrane destabilization, increased permeability, leakage of intracellular contents, and ultimately cell death.[3][4][5] Time-kill assays are essential for studying the rate and extent of this bactericidal activity over time.

Mechanism of Action of this compound

This compound's bactericidal effect is primarily initiated by its interaction with the outer membrane of Gram-negative bacteria. The key steps are:

-

Electrostatic Attraction : The positively charged colistin molecule is attracted to the negatively charged phosphate groups of Lipid A, a component of the bacterial lipopolysaccharide (LPS).[3][4]

-

Displacement of Divalent Cations : Colistin competitively displaces magnesium (Mg²⁺) and calcium (Ca²⁺) ions that bridge and stabilize the LPS molecules.[3][4]

-

Outer Membrane Disruption : The displacement of these cations disrupts the integrity of the outer membrane.

-

Inner Membrane Damage : Following the disruption of the outer membrane, colistin can access and damage the inner cytoplasmic membrane, leading to the leakage of essential cellular components and cell death.[1][3]

Figure 1: Mechanism of action of this compound against Gram-negative bacteria.

Experimental Protocol: this compound Time-Kill Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and findings from various research studies.[6][7][8]

1. Materials

-

Bacterial Strains : Test isolates (e.g., P. aeruginosa, A. baumannii, E. coli) and a quality control strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).

-

Media : Cation-Adjusted Mueller-Hinton Broth (CAMHB), Nutrient Agar or Tryptic Soy Agar plates.

-

Reagents : this compound powder, sterile saline (0.85% NaCl), 0.5 McFarland turbidity standard.

-

Equipment : Spectrophotometer or turbidity meter, incubator (35 ± 2°C), shaking water bath or incubator, sterile test tubes, micropipettes, sterile pipette tips, vortex mixer, spiral plater or spread plates, colony counter.

2. Preliminary Steps: Minimum Inhibitory Concentration (MIC) Determination

Before performing the time-kill assay, the MIC of this compound for each test organism must be determined using the broth microdilution method as per CLSI guidelines. This is crucial for selecting appropriate antibiotic concentrations for the time-kill experiment.

3. Experimental Procedure

The following workflow outlines the key steps in performing the this compound time-kill assay.

Figure 2: General workflow for a this compound time-kill assay.

Step-by-Step Method:

-

Inoculum Preparation :

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

-

-

Assay Setup :

-

Prepare test tubes containing CAMHB with the desired concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC).[9][10] Also, prepare a growth control tube containing only CAMHB without any antibiotic.

-

Dilute the standardized bacterial suspension into the tubes to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL.[8] The final volume in each tube is typically 10-20 mL.[9]

-

-

Incubation and Sampling :

-

Bacterial Enumeration :

-

Perform serial 10-fold dilutions of the collected aliquots in sterile saline.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

-

Incubate the plates at 35 ± 2°C for 18-24 hours.

-

Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.

-

-

Data Analysis :

-

Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

-

Plot the log₁₀ CFU/mL versus time for each colistin concentration and the growth control.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6] Bacteriostatic activity is defined as a <3-log₁₀ reduction.[8]

-

Data Presentation

The following tables summarize representative data from time-kill assays involving colistin against various Gram-negative pathogens.

Table 1: MIC Values of Colistin against Selected Bacterial Strains

| Bacterial Strain | Organism | MIC (µg/mL) | Reference |

| ATCC 25922 | E. coli | ≤0.5 | [11] |

| BAA 3170 | E. coli | 16 | [11] |

| ATCC 27853 | P. aeruginosa | 1 | [11] |

| Clinical Isolate 1 | A. baumannii | 0.5 | [11] |

| Clinical Isolate 2 | K. pneumoniae | ≤0.5 | [11] |

Table 2: Representative Time-Kill Assay Results for Colistin

| Organism | Initial Inoculum (CFU/mL) | Colistin Conc. | Time (h) | Log₁₀ Reduction (CFU/mL) | Outcome | Reference |

| P. aeruginosa PAO1 | ~10⁶ | 16x MIC | 0.5 | >3 | Bactericidal | [9] |

| P. aeruginosa PAO1 | ~10⁹ | 32x MIC | 24 | <3 | Attenuated Activity | [9] |

| A. baumannii ATCC 19606 | ~10⁶ | 4x MIC | 24 | ≥3 | Bactericidal | [10] |

| Colistin-Susceptible E. coli | ~10⁵ | 4 µg/mL | 4 | Statistically significant decrease | Susceptible | [11] |

| Colistin-Resistant E. coli | ~10⁵ | 4 µg/mL | 4 | No significant decrease | Resistant | [11] |

Conclusion

The this compound time-kill assay is a fundamental tool for characterizing the bactericidal kinetics of this critical antibiotic. A meticulously executed assay provides invaluable data for preclinical and clinical research, aiding in the optimization of dosing regimens and the development of strategies to combat antibiotic resistance. Adherence to standardized protocols, such as those outlined by CLSI, is essential for generating reproducible and comparable results.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. Frontiers | Colistin in Pig Production: Chemistry, Mechanism of Antibacterial Action, Microbial Resistance Emergence, and One Health Perspectives [frontiersin.org]

- 4. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. emerypharma.com [emerypharma.com]

- 7. scribd.com [scribd.com]

- 8. actascientific.com [actascientific.com]